N-{[3,5-bis(trifluoromethyl)phenyl][2-(diphenylphosphanyl)phenyl]methyl}-N,2-dimethylpropane-2-sulfinamide
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Overview
Description
N-{[3,5-bis(trifluoromethyl)phenyl][2-(diphenylphosphanyl)phenyl]methyl}-N,2-dimethylpropane-2-sulfinamide is a complex organic compound known for its unique structural features and potential applications in various fields of chemistry and industry. The compound contains multiple functional groups, including trifluoromethyl, diphenylphosphanyl, and sulfinamide, which contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3,5-bis(trifluoromethyl)phenyl][2-(diphenylphosphanyl)phenyl]methyl}-N,2-dimethylpropane-2-sulfinamide typically involves multi-step organic reactions. One common approach includes the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with diphenylphosphine to form an intermediate, which is then reacted with N,2-dimethylpropane-2-sulfinamide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{[3,5-bis(trifluoromethyl)phenyl][2-(diphenylphosphanyl)phenyl]methyl}-N,2-dimethylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to amines.
Substitution: The trifluoromethyl and diphenylphosphanyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-{[3,5-bis(trifluoromethyl)phenyl][2-(diphenylphosphanyl)phenyl]methyl}-N,2-dimethylpropane-2-sulfinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties and potential use in pharmaceuticals.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[3,5-bis(trifluoromethyl)phenyl][2-(diphenylphosphanyl)phenyl]methyl}-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to metal centers in coordination complexes, facilitating catalytic reactions. Additionally, its bioactive properties may involve interactions with biological macromolecules, influencing cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
- N-Phenyl-bis(trifluoromethanesulfonimide)
- N-3,5-Bis(trifluoromethyl)phenyl-N-(9R)-6-methoxy-9-cinchonanyl
Uniqueness
Compared to similar compounds, N-{[3,5-bis(trifluoromethyl)phenyl][2-(diphenylphosphanyl)phenyl]methyl}-N,2-dimethylpropane-2-sulfinamide stands out due to its combination of trifluoromethyl, diphenylphosphanyl, and sulfinamide groups. This unique structural arrangement imparts distinct reactivity and versatility, making it valuable in various applications .
Properties
Molecular Formula |
C32H30F6NOPS |
---|---|
Molecular Weight |
621.6 g/mol |
IUPAC Name |
N-[[3,5-bis(trifluoromethyl)phenyl]-(2-diphenylphosphanylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C32H30F6NOPS/c1-30(2,3)42(40)39(4)29(22-19-23(31(33,34)35)21-24(20-22)32(36,37)38)27-17-11-12-18-28(27)41(25-13-7-5-8-14-25)26-15-9-6-10-16-26/h5-21,29H,1-4H3 |
InChI Key |
AEPFTTAAOMKDCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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